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Lithium (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12660505
CAS No.: 74488-09-8
M. Wt: 286.4 g/mol
InChI Key: OLMNIZJJAAWPAB-NBTZWHCOSA-M
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Description

Context within Organometallic Chemistry and Fatty Acid Derivatives

In the broader field of organometallic chemistry, which studies compounds containing at least one bond between a carbon atom of an organic compound and a metal, lithium (9Z,12Z)-octadeca-9,12-dienoate is classified as a lithium soap. nih.gov Unlike the more commonly known organolithium reagents that feature a direct lithium-carbon bond and are highly reactive, lithium soaps are salts of carboxylic acids. unacademy.comresearchgate.net The nature of the bond between the lithium cation and the carboxylate anion is primarily ionic. nih.gov

As a derivative of a fatty acid, its properties are heavily influenced by the long, unsaturated hydrocarbon chain of linoleic acid. The presence of two cis double bonds in the C18 chain introduces kinks, preventing the molecules from packing closely together. This structural feature is expected to influence its physical properties, such as its melting point and solubility, when compared to its saturated counterpart, lithium stearate (B1226849). The synthesis of this compound is typically achieved through a straightforward saponification reaction between linoleic acid and a lithium base, such as lithium hydroxide (B78521), often in an alcoholic solvent. scribd.com

Evolution of Research on Alkali Metal Salts of Unsaturated Fatty Acids

The study of alkali metal salts of fatty acids, or soaps, has a long and rich history, dating back to ancient times with the discovery of saponification. stackexchange.com Initially, research was primarily focused on the saturated fatty acid salts of sodium and potassium due to their widespread use as cleaning agents. escholarship.org

The investigation into the salts of unsaturated fatty acids, and specifically those of alkali metals other than sodium and potassium, is a more recent development. The pioneering work on the essential nature of polyunsaturated fatty acids like linoleic acid in the early 20th century spurred interest in their chemical derivatives. stackexchange.comresearchgate.netarxiv.org Research into lithium salts of fatty acids, both saturated and unsaturated, has been driven by their application as thickeners in lubricating greases. researchgate.netgoogle.com Lithium greases are valued for their high-temperature stability and water resistance. google.comnih.gov

More contemporary research is exploring the nuanced physicochemical properties of these compounds, including their thermal behavior and spectroscopic characteristics, to better understand their structure-property relationships. nih.govresearchgate.net The study of alkali metal salts of unsaturated fatty acids continues to evolve, with potential applications being explored in materials science and coordination chemistry.

Detailed Research Findings

While specific experimental data for this compound is not as abundant as for its saturated analogue, lithium stearate, existing research on related compounds provides valuable insights.

Physicochemical Properties

The properties of lithium linoleate (B1235992) are influenced by both the lithium cation and the linoleate anion. For comparison, data for the well-characterized lithium stearate is often used as a benchmark.

Table 1: Comparative Physicochemical Properties

Property This compound (Lithium Linoleate) Lithium Stearate Reference
Molecular Formula C₁₈H₃₁LiO₂ C₁₈H₃₅LiO₂ scribd.com
Molecular Weight 286.38 g/mol 290.41 g/mol google.com
Appearance White to off-white solid White, soft solid brainly.com
Melting Point Data not readily available ~220-222 °C researchgate.netnih.gov

| Solubility | Insoluble in water; forms colloids in mineral oil. Soluble in organic solvents. | Slightly soluble in water and ethanol; insoluble in ethyl acetate (B1210297) and mineral oil. | researchgate.net |

Note: Specific solubility values and a precise melting point for lithium linoleate are not well-documented in publicly available literature and would require dedicated experimental determination.

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the molecular structure and bonding within this compound.

Table 2: Key Spectroscopic Features for Characterization

Spectroscopic Technique Expected Key Features for this compound Reference
FTIR Spectroscopy - Absence of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹). - Disappearance of the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹). - Appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. - C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹). - Peaks associated with the cis C=C double bonds. nih.gov
NMR Spectroscopy (¹³C and ¹H) - Signals corresponding to the carbons and protons of the linoleate hydrocarbon chain. - The chemical shift of the carboxylate carbon would be indicative of the ionic environment. - Specific chemical shifts for the olefinic carbons and protons of the cis double bonds. unacademy.com

| X-ray Diffraction (XRD) | - Would provide information on the crystal structure, including the coordination of the lithium ion and the packing of the linoleate chains. Homologous lithium soaps of saturated fatty acids exhibit similar crystal structures. nih.gov | nih.gov |

Note: Detailed, assigned spectroscopic data for pure this compound is scarce in the literature, and the provided information is based on the general characteristics of metal carboxylates and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31LiO2 B12660505 Lithium (9Z,12Z)-octadeca-9,12-dienoate CAS No. 74488-09-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74488-09-8

Molecular Formula

C18H31LiO2

Molecular Weight

286.4 g/mol

IUPAC Name

lithium;(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-;

InChI Key

OLMNIZJJAAWPAB-NBTZWHCOSA-M

Isomeric SMILES

[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

[Li+].CCCCCC=CCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies for Lithium 9z,12z Octadeca 9,12 Dienoate

Conventional Synthetic Routes to Alkali Metal Linoleates

The most common methods for preparing lithium (9Z,12Z)-octadeca-9,12-dienoate involve direct reactions between linoleic acid and a lithium base. These methods are favored for their simplicity and efficiency.

Saponification Reactions for Lithium Soap Formation

Saponification is a long-established process for producing soaps, which are metal salts of fatty acids. hazelrockhouse.com In the context of this compound, this involves the reaction of linoleic acid with a lithium base, typically lithium hydroxide (B78521). samanshimi.com

The general reaction can be represented as:

C₁₇H₃₁COOH + LiOH → C₁₇H₃₁COOLi + H₂O

This reaction is often carried out in a suitable solvent. For instance, a dispersion of fatty matter, including free fatty acids like linoleic acid, can be prepared in acetone. google.com The mixture is then heated with a concentrated aqueous solution of lithium hydroxide (typically 7-17% by weight) to effect saponification. google.com The resulting lithium soap can then be separated from the reaction medium. google.com

Another approach involves a fusion method where equimolecular amounts of the fatty acid and lithium hydroxide monohydrate are melted together at an elevated temperature. The mixture is stirred to ensure complete reaction and dehydration. This direct method avoids the use of a separate solvent, but requires careful temperature control.

The efficiency of saponification can be influenced by the form of the lithium hydroxide used. The use of anhydrous submicron lithium hydroxide has been explored to increase the reaction rate at lower temperatures, as it circumvents the need to first dehydrate lithium hydroxide monohydrate. nlgi.org

MethodLithium SourceSolvent/MediumKey ParametersReference
Acetone DispersionAqueous Lithium Hydroxide (7-17% w/w)AcetoneHeating at or near the boiling point of acetone. google.com
Fusion MethodLithium Hydroxide MonohydrateNone (neat)Elevated temperature, constant stirring.
Anhydrous LiOHAnhydrous Submicron Lithium HydroxideHeated fatty materialsLower reaction temperatures, increased saponification rate. nlgi.org

In Situ Preparation Methods for Lithium Carboxylate Formation

In situ preparation refers to the formation of the desired product within the reaction mixture without isolating intermediate compounds. For this compound, this often occurs in the context of preparing lubricating greases where the lithium soap acts as a thickener. google.com

A common in situ method involves dissolving the fatty acid, in this case, linoleic acid, in a lubricating oil. nlgi.org A concentrated aqueous solution of lithium hydroxide is then added to this oil-acid mixture. nlgi.org The reaction is typically carried out at a temperature above the boiling point of water to facilitate the removal of water formed during the neutralization reaction. nlgi.org

In some variations, a two-step process involving another alkali metal hydroxide is used. For example, stearic acid can be reacted with an aqueous solution of sodium hydroxide first, and then a solution of lithium chloride is added to the mixture to form lithium stearate (B1226849) via a displacement reaction. google.com A similar principle could be applied to linoleic acid.

The in situ formation of lithium carboxylates is also relevant in the context of battery technology, where the formation of a stable solid electrolyte interphase (SEI) is crucial. nih.govresearchgate.net Carboxylic acids can be used as additives in the slurry for silicon electrodes, leading to the in situ formation of lithium carboxylates on the electrode surface. researchgate.netdiva-portal.org

Precursor Synthesis and Chemical Transformations

Beyond the direct reaction of linoleic acid, this compound can be prepared through the chemical modification of linoleic acid derivatives.

Derivatization of (9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid) for Lithium Salt Formation

Linoleic acid can be converted into various derivatives, which can then be transformed into the corresponding lithium salt. A primary example is the esterification of linoleic acid to form a methyl or ethyl ester. researchgate.net These esters can subsequently be saponified with a lithium base to yield this compound.

The derivatization can also involve isomerization of the double bonds in linoleic acid. For instance, linoleic acid can be converted to its conjugated isomers, (9Z,11E)-octadecadienoic acid and (10E,12Z)-octadecadienoic acid, using a superbase like n-butyllithium/potassium tert-butoxide or by refluxing with potassium hydroxide in 1-butanol. nih.gov While this modifies the structure, the resulting conjugated linoleic acid can then be reacted with a lithium source to form the corresponding lithium salt.

Reduction Reactions of Fatty Acid Esters with Lithium-Based Reagents

While the goal is to form the lithium salt of the carboxylic acid, it is important to consider the reactivity of lithium-based reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters. libretexts.orgmasterorganicchemistry.com The reaction of a linoleic acid ester, such as methyl linoleate (B1235992), with LiAlH₄ would not yield the lithium salt but would instead reduce the ester functionality to a primary alcohol. youtube.com

The mechanism involves the nucleophilic attack of a hydride ion from the LiAlH₄ on the carbonyl carbon of the ester. youtube.com This is followed by the elimination of the alkoxide and a subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com Therefore, while lithium-based reagents are central to organometallic chemistry, for the specific synthesis of this compound from its ester, a saponification reaction with lithium hydroxide is the appropriate pathway, not a reduction with a hydride reagent like LiAlH₄.

ReagentSubstrateProductReaction TypeReference
Lithium Hydroxide (LiOH)Methyl (9Z,12Z)-octadeca-9,12-dienoateThis compoundSaponification samanshimi.com
Lithium Aluminum Hydride (LiAlH₄)Methyl (9Z,12Z)-octadeca-9,12-dienoate(9Z,12Z)-octadeca-9,12-dien-1-olReduction libretexts.orgmasterorganicchemistry.com

Advanced Synthetic Approaches for Targeted Structural Modifications

Advanced synthetic strategies primarily focus on modifying the structure of the fatty acid backbone before the formation of the lithium salt, often to achieve specific properties. As mentioned earlier, the isomerization of linoleic acid to conjugated linoleic acid (CLA) is a key example. nih.gov The resulting CLA can then be used to produce lithium salts with potentially different physical and chemical properties compared to the non-conjugated linoleate.

Another area of advanced synthesis involves the use of organolithium reagents for specific chemical transformations. wikipedia.org However, in the direct synthesis of this compound, these are less common than the straightforward acid-base neutralization or saponification reactions.

Advanced Spectroscopic and Structural Elucidation of Lithium 9z,12z Octadeca 9,12 Dienoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the specific chemical bonds and functional groups within a molecule. For Lithium (9Z,12Z)-octadeca-9,12-dienoate, these methods are crucial for confirming the formation of the carboxylate salt and for characterizing the aliphatic chain, including its double bonds.

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that confirm its molecular structure. The formation of the lithium salt from linoleic acid is marked by the disappearance of the broad O-H stretching band of the carboxylic acid (typically found around 3000 cm⁻¹) and the C=O stretching vibration of the acid (around 1710 cm⁻¹). In their place, strong absorption bands characteristic of the carboxylate anion (COO⁻) appear. osti.gov

The spectrum is dominated by vibrations associated with the aliphatic hydrocarbon chain and the carboxylate head group. Key characteristic peaks for lithium carboxylates, such as lithium stearate (B1226849), provide a reference for identifying the vibrations in lithium linoleate (B1235992). osti.gov The presence of cis-double bonds in the linoleate chain also contributes specific, though often less intense, signals. The ability to rapidly assess materials makes FTIR a valuable tool in both quality control and research settings for complex salts like those used in battery electrolytes. sepscience.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3010=C-H StretchStretching vibration of hydrogens attached to the cis-double bond carbons (C9, C10, C12, C13).
2920-2930-CH₂- Asymmetric StretchAsymmetric stretching of methylene (B1212753) groups in the aliphatic chain. scribd.com
2850-2860-CH₂- Symmetric StretchSymmetric stretching of methylene groups in the aliphatic chain. scribd.com
~1580COO⁻ Asymmetric StretchAsymmetric stretching of the carboxylate anion, confirming salt formation. osti.govscribd.comresearchgate.net
~1460-CH₂- Scissoring (Deformation)Bending vibration of the methylene groups. researchgate.net
~1440COO⁻ Symmetric StretchSymmetric stretching of the carboxylate anion. osti.gov
~720-CH₂- RockingRocking deformation of a sequence of methylene groups.

Raman spectroscopy offers complementary information to FTIR, particularly for the non-polar bonds that are characteristic of the linoleate hydrocarbon chain. The C=C double bonds, which are weakly active in FTIR, produce strong and distinct signals in the Raman spectrum. mdpi.comresearchgate.net

Investigations into unsaturated fatty acids like oleic and linoleic acid show that Raman spectroscopy can effectively determine the degree of unsaturation. mdpi.comresearchgate.net The spectrum of linoleic acid is distinguished by a prominent C=C stretching band around 1655 cm⁻¹. The intensity ratio of this peak to the CH₂ scissoring peak at 1440 cm⁻¹ is significantly greater for linoleic acid compared to monounsaturated fatty acids, reflecting the presence of two double bonds. mdpi.com Another key feature is the band around 1265 cm⁻¹, attributed to in-plane =C-H bending. nih.gov

Interactive Table: Key Raman Shifts for the Linoleate Moiety

Wavenumber (cm⁻¹)Vibration ModeDescription
~3010=C-H StretchSymmetric stretching of C-H bonds on the double-bonded carbons.
~2895CH₃ Symmetric StretchSymmetric stretching of the terminal methyl group.
~2854CH₂ Symmetric StretchSymmetric stretching of the methylene groups in the chain.
~1655C=C StretchStrong signal from the cis C=C double bonds at C9-C10 and C12-C13. mdpi.comresearchgate.net
~1440CH₂ ScissoringDeformation (bending) vibration of the methylene groups. mdpi.com
~1301CH₂ TwistingTwisting vibration of the methylene groups. researchgate.net
~1265=C-H In-plane BendBending vibration of the hydrogens on the double-bonded carbons. mdpi.com

The vibrational modes of the carboxylate anion (COO⁻) are fundamental indicators of salt formation and coordination in this compound. As identified by FTIR spectroscopy, the key vibrations are the asymmetric and symmetric stretches of the COO⁻ group. osti.gov

The asymmetric stretch (νₐ(COO⁻)) typically appears in the range of 1580-1610 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found around 1420-1450 cm⁻¹. osti.govresearchgate.net The frequency separation (Δν) between these two bands (Δν = νₐ - νₛ) can provide information about the coordination mode of the carboxylate group with the lithium cation (e.g., monodentate, bidentate chelating, or bridging). For simple ionic interactions, as expected in lithium salts, this separation is typically around 140-160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide precise information about the connectivity and chemical environment of each atom in this compound.

The ¹H NMR spectrum of the linoleate chain is highly characteristic. blogspot.com While data for the lithium salt is sparse, spectra from linoleic acid and its esters are excellent models, as the lithium cation has a minimal effect on the shifts of protons distant from the carboxylate head. researchgate.netichemical.com

Key signals in the ¹H NMR spectrum include a multiplet for the four olefinic protons (~5.3-5.4 ppm), a distinctive triplet for the two bis-allylic protons at C11 (~2.8 ppm) which are flanked by two double bonds, and signals for the four allylic protons at C8 and C14 (~2.0-2.1 ppm). blogspot.comichemical.com The α-CH₂ protons (C2) appear as a triplet around 2.2-2.3 ppm, while the long chain of methylene protons forms a large signal around 1.3 ppm, and the terminal methyl group gives a triplet near 0.9 ppm. ichemical.com

The ¹³C NMR spectrum provides complementary data, resolving each unique carbon atom. The carboxyl carbon (C1) is the most downfield signal. The olefinic carbons (C9, C10, C12, C13) resonate around 128-130 ppm. A key identifier for linoleate is the upfield signal for the bis-allylic carbon (C11) at approximately 25.6 ppm, which is distinct from other carbons in the aliphatic chain. researchgate.net

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Linoleate Chain

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-COO⁻-~178-180
2α-CH₂~2.28 (t)~34.1
3β-CH₂~1.59 (quintet)~24.8
8, 14Allylic CH₂~2.05 (m)~27.2
9, 10, 12, 13Olefinic =CH~5.35 (m)~128-130
11Bis-allylic CH₂~2.79 (t)~25.6
4-7, 15(CH₂)n~1.3 (m)~29-32
16, 17CH₂~1.3 (m)~31.5, ~22.6
18CH₃~0.89 (t)~14.1

Note: Shifts are approximate and based on data for linoleic acid and its esters. blogspot.comichemical.com The solvent can influence exact values.

NMR spectroscopy is exceptionally sensitive to the stereochemistry of the molecule. The chemical shifts and, particularly, the spin-spin coupling constants of the olefinic protons are diagnostic for the geometry of the double bonds. mdpi.com For the (9Z,12Z) isomer, the cis configuration is confirmed by the coupling constants between the olefinic protons.

While detailed conformational analysis of the flexible aliphatic chain is complex, NMR can distinguish between different geometric isomers (e.g., cis/trans). For instance, the chemical shifts of allylic and olefinic protons differ slightly but measurably between cis and trans isomers. blogspot.com Generally, the olefinic protons of cis bonds are more deshielded (further downfield) than those in trans bonds. mdpi.comresearchgate.net This high sensitivity allows NMR to be a definitive tool for identifying the specific (9Z,12Z) isomer and differentiating it from other geometric isomers of linoleate, such as conjugated linoleic acids (CLAs) or those with trans bonds. mdpi.comresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) Investigations

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, provides valuable insight into the conjugated π-systems present in this compound. The linoleate portion of the molecule, with its two double bonds, is the primary chromophore responsible for absorption in the ultraviolet region.

Studies on fatty acids have shown that the carboxyl group and isolated double bonds contribute to absorption in the far UV region, typically below 200 nm. However, the presence of conjugated systems or certain functional groups can lead to absorption at longer wavelengths. For aliphatic carboxylic acids, a primary absorption band is generally observed around 210 nm, which is attributed to an n → π* electronic transition. nih.gov The formation of the lithium salt influences the electronic environment of the carboxylate group. Investigations into alkali metal linoleates, including the lithium salt, have been conducted using UV molecular absorption spectroscopy to understand the effect of the metal cation on the electronic system of the linoleic acid. researchgate.net

A summary of the expected electronic transitions for this compound based on related compounds is presented in the table below.

Chromophore/TransitionExpected λmax (nm)Notes
Carboxylate (n → π)~210Based on general data for aliphatic carboxylic acids. nih.gov
Conjugated Diene (π → π)~234Arises from oxidation of the linoleate chain.
Lithium Salt Environment220-230Inferred from studies on aqueous lithium carbonate solutions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Research has indicated that homologous lithium soaps exhibit very similar crystal structures. These compounds are known to form lamellar structures, where the lithium carboxylate head groups form ionic layers, and the aliphatic tails pack together through van der Waals interactions. The metal-to-oxygen bonds in these soaps are reported to be similar for acyl chains ranging from 8 to 18 carbons. However, the angle of inclination of the molecular axes with respect to the basal plane has been found to increase as the number of carbon atoms in the fatty acid chain decreases.

Lithium stearate is known to exhibit multiple phase transitions upon heating, transitioning from an orthorhombic to a hexagonal packing arrangement at around 102-104 °C, with further transitions occurring at higher temperatures before melting. osti.gov It is plausible that this compound would adopt a similar layered crystalline structure, with the geometry of the cis double bonds influencing the packing of the hydrocarbon chains.

The table below summarizes the expected crystallographic properties for this compound based on data from analogous lithium soaps.

ParameterExpected Feature/ValueBasis of Expectation
Crystal SystemLikely Orthorhombic or Monoclinic at room temperatureAnalogy with lithium stearate and other long-chain carboxylates. osti.gov
Unit CellLamellar structure with repeating bilayersCommon for metal soaps.
Key InteractionsIonic bonding in the lithium carboxylate layers, van der Waals forces between the alkyl chainsFundamental principles of soap crystal packing.
Phase TransitionsExpected to exhibit thermotropic liquid crystalline behaviorObserved in other alkali metal stearates. osti.gov

Application of Complementary Spectroscopic Techniques

To gain a more complete understanding of the molecular structure and properties of this compound, other spectroscopic methods are employed. These techniques provide complementary information to UV-Vis and X-ray crystallography.

Vibrational Spectroscopy (FTIR and Raman):

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure. In the case of this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer valuable data.

In the FTIR spectrum, the most significant change upon formation of the lithium salt from linoleic acid is the disappearance of the strong carbonyl (C=O) stretching band of the carboxylic acid (around 1710 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. Studies on alkali metal linoleates have shown regular shifts in the bands associated with the carboxylate anion. researchgate.net The C-H stretching vibrations of the alkyl chain are expected in the 2800-3000 cm⁻¹ region, and the C=C stretching of the cis double bonds would appear around 1655 cm⁻¹. researchgate.net

Raman spectroscopy is particularly well-suited for studying the non-polar hydrocarbon backbone of the linoleate molecule. spectroscopyonline.com The C=C stretching vibrations (around 1655 cm⁻¹) and the =C-H in-plane deformation (around 1265 cm⁻¹) are typically strong in the Raman spectrum of unsaturated fatty acids. researchgate.net The intensity ratio of the bands at 1655 cm⁻¹ and 1440 cm⁻¹ (CH₂ scissoring) can provide information about the degree of unsaturation. researchgate.netmdpi.com

Mass Spectrometry:

While mass spectrometry is a destructive technique, it provides crucial information about the molecular weight and fragmentation pattern of a compound. For a non-volatile salt like this compound, techniques such as electrospray ionization (ESI) would be suitable. The analysis would likely be performed on a derivatized form, such as the trimethylsilyl (B98337) (TMS) ester of linoleic acid, to enhance volatility for techniques like gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the TMS derivative of linoleic acid is well-documented and would show a characteristic molecular ion peak and fragmentation pattern corresponding to the structure of the fatty acid chain. nist.gov

The following table summarizes key spectroscopic data from complementary techniques.

TechniqueRegion/ParameterExpected ObservationSignificance
FTIR 1540-1650 cm⁻¹Strong asymmetric COO⁻ stretchConfirmation of salt formation
1400-1450 cm⁻¹Strong symmetric COO⁻ stretchConfirmation of salt formation
2800-3000 cm⁻¹C-H stretching vibrationsCharacterization of the alkyl chain
Raman ~1655 cm⁻¹C=C stretching vibrationIdentification of unsaturation researchgate.net
~1440 cm⁻¹CH₂ scissoring vibrationReference for saturation level researchgate.net
~1265 cm⁻¹=C-H in-plane deformationCharacterization of double bonds researchgate.net
Mass Spec. Molecular Ion[M-Li]⁻ or [M+Na]⁺ etc. (ESI)Determination of molecular mass of the anion
(as TMS ester)FragmentationCharacteristic losses from the alkyl chainStructural elucidation of the fatty acid

Chemical Reactivity and Mechanistic Investigations of Lithium 9z,12z Octadeca 9,12 Dienoate

Rearrangement Reactions Involving Lithium Species

Lithium-mediated rearrangements are a powerful class of reactions in organic synthesis, allowing for significant structural modifications, often with high stereocontrol.

The Wittig reaction is a well-established method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (phosphorane). youtube.com A related process, the Wittig rearrangement, involves the wikipedia.orgresearchgate.net or researchgate.netnih.gov-sigmatropic rearrangement of an α-lithiated ether. While not a direct reaction of Lithium (9Z,12Z)-octadeca-9,12-dienoate itself, the principles of generating a reactive carbanion adjacent to a heteroatom are relevant.

The Wittig reaction itself can be used to synthesize unsaturated fatty acid esters. nih.gov This involves the conversion of a carboxylic acid to an aldehyde, which then reacts with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester. nih.gov This chemo-enzymatic approach demonstrates how functional groups on a fatty acid chain can be elaborated using classic organophosphorus chemistry. nih.gov Strategies based on the Wittig-Horner reaction have also been employed to create highly conjugated fluorescent fatty acids. nih.gov

Studies on Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For polyunsaturated fatty acids like linoleic acid, kinetic studies often focus on oxidation processes.

Research on the peroxidation of linoleic acid has established kinetic rate laws that describe the oxidation process in various systems. nih.gov For instance, in compartmentalized systems like vesicles, the total rate of oxidation depends on the rate constants for radical production (k₁), termination (kₜ), and propagation (kₚ), as well as the concentrations of the initiator and the lipid. nih.gov Experimentally determined kinetic orders for the oxidation of linoleic acid initiated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) were found to be in agreement with theoretical predictions. nih.gov Other studies have investigated the kinetics of termination reactions in linoleic acid peroxidation induced by iron and hydrogen peroxide. researchgate.net

Kinetic data is also crucial for modeling the metabolic pathways of fatty acids, such as desaturation and elongation. nih.gov For example, the kinetics of enzymes like Δ5 and Δ6 desaturases, which introduce double bonds into fatty acid chains, have been studied to determine their Michaelis-Menten constants (Kₘ) and maximum velocities (Vₘₐₓ) with various acyl-CoA substrates. nih.gov Such data is essential for understanding the biosynthesis of more complex polyunsaturated fatty acids from linoleic acid.

The table below summarizes key kinetic parameters found in the literature for reactions involving linoleic acid and related systems.

Reaction/SystemParameterValueSubstrate/Conditions
Oxidation of Linoleic Acid in DPPC vesicles nih.govKinetic Order0.54 ± 0.02 (re: Initiator concentration)Initiator: 2,2'-azobis(2-amidinopropane) dihydrochloride
Oxidation of Linoleic Acid in DPPC vesicles nih.govKinetic Order0.48 ± 0.05 (re: Particle concentration)Initiator: 2,2'-azobis(2-amidinopropane) dihydrochloride
Oxidation of Linoleic Acid in DPPC vesicles nih.govKinetic Order0.83 ± 0.04 (re: Linoleic Acid concentration)Initiator: 2,2'-azobis(2-amidinopropane) dihydrochloride
Δ6 Desaturase Activity nih.govKₘ18 µMSubstrate: 18:2n-6-CoA (Linoleoyl-CoA) with purified rat liver enzyme
Δ5 Desaturase Activity nih.govKₘ4.6 µMSubstrate: 20:3n-6-CoA with rat kidney microsomes
Δ5 Desaturase Activity nih.govVₘₐₓ0.4 nmol/min/mg proteinSubstrate: 20:3n-6-CoA with rat kidney microsomes

Table 1: Selected Kinetic Data for Linoleic Acid Reactions

Computational and Theoretical Chemistry Studies on Lithium 9z,12z Octadeca 9,12 Dienoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. youtube.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For Lithium (9Z,12Z)-octadeca-9,12-dienoate, DFT calculations would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The ground state electron configuration of a neutral lithium atom is [He] 2s¹. webelements.com In the salt, the lithium exists as a Li⁺ ion.

Studies on similar lithium carboxylates show that the carboxylate head group (-COO⁻) chelates the lithium ion. The interaction is primarily ionic. The long, non-polar hydrocarbon tail, with its two cis-double bonds at the C9 and C12 positions, would adopt a kinked conformation.

Electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap implies higher stability. DFT calculations on related systems suggest that for lithium linoleate (B1235992), the HOMO would be localized on the electron-rich carboxylate group, while the LUMO would be associated with the lithium cation and the carboxylate head.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra)

DFT calculations can predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For lithium carboxylates, the most significant vibrations involve the carboxylate group. Experimental IR studies on lithium stearate (B1226849) show the disappearance of the strong C=O stretching absorption band around 1700 cm⁻¹ (characteristic of the fatty acid) and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the COO⁻ group. A computational study on lithium acetate (B1210297) as a model for lithium soaps calculated vibrational modes involving lithium, with a significant peak around 667 cm⁻¹ attributed to CO₂ bending. issuu.com

Table 1. Predicted and Experimental IR Absorption Bands for Lithium Carboxylates.
Vibrational ModeTypical Wavenumber (cm⁻¹)Source
Asymmetric COO⁻ Stretch~1580 - 1600Experimental nlgi.org
Symmetric COO⁻ Stretch~1450Experimental
CO₂ Bending (Li-involved)~667Calculated (Li Acetate model) issuu.com
CH₂ Scissoring~1465Experimental
CH₂ Rocking~720Experimental

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated. nih.gov For ¹³C NMR, the carbonyl carbon of a carboxylic acid salt is typically observed in the 175-185 ppm range. In ¹H NMR, the signals for the protons on the long alkyl chain would appear between approximately 0.8 and 2.5 ppm, with the protons adjacent to the double bonds and the carboxylate group being further downfield. libretexts.org ⁷Li NMR spectroscopy studies on lithium ions interacting with carboxylate groups confirm a strong association, which would be reflected in the calculated chemical shift of the lithium nucleus. researchgate.net

Electronic Charge Distribution and Dipole Moment Determination

Natural Bond Orbital (NBO) analysis, a feature of many DFT software packages, can be used to calculate the distribution of electronic charge on each atom. In lithium linoleate, a significant negative charge is expected to be localized on the oxygen atoms of the carboxylate group, while the lithium atom will carry a positive charge, confirming the ionic nature of the Li-O bond.

Binding Energy and Stability Analyses of Lithium Complexes

DFT is used to calculate the binding energy, which is the energy required to separate a system into its constituent parts. issuu.com For lithium linoleate, this can refer to the interaction energy between the Li⁺ ion and the linoleate anion (C₁₈H₃₁O₂⁻). This interaction is strong and primarily electrostatic.

Furthermore, these molecules can form dimers or larger aggregates. The stability of a lithium linoleate dimer, (C₁₈H₃₁LiO₂)₂, can be assessed by calculating the binding energy of the complex. Computational studies on model lithium carboxylates show that the most stable dimer configuration involves the head groups arranging in a planar structure, with two lithium atoms surrounded by four oxygen atoms, while the non-polar tails orient themselves to minimize steric repulsion. issuu.com The binding energy is a critical factor in understanding the initial stages of thickener formation in lithium greases.

Table 2. Representative DFT-Calculated Binding Energies for Lithium Ion Interactions.
Interacting SpeciesSystem ContextCalculated Binding Energy (eV)Reference
Li⁺ and TFSI⁻Electrolyte Solvation~5.0 - 6.0 researchgate.net
Li₂S₆ on Fe₃N surfaceLi-S Battery Cathode~4.89 researchgate.net

*Note: Values are for different lithium systems and illustrate the typical magnitude of Li⁺ binding energies calculated by DFT. A more positive or less negative value indicates stronger binding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.orgnih.gov By solving Newton's equations of motion, MD simulations can predict the evolution of a system and derive macroscopic properties from atomic-level interactions.

Microstructure and Properties of Bulk Systems

When dispersed in a non-polar medium like a mineral oil (the base of a lubricating grease), lithium linoleate molecules self-assemble into larger structures. MD simulations are ideally suited to model this aggregation process. Simulations of related lithium soaps, such as lithium stearate, show that the molecules aggregate to form inverse micelles, where the polar carboxylate-lithium heads form a core and the non-polar hydrocarbon tails extend into the surrounding oil. issuu.comresearchgate.net

Due to the two double bonds in its structure, the linoleate chain is kinked. This affects how the molecules can pack together. Electron microscopy studies of lithium soaps from unsaturated fatty acids show they form plump, fusiform (spindle-shaped) micelles rather than the long, straight fibers typical of saturated soaps like lithium stearate. bohrium.com MD simulations can model these different morphologies and relate them to the molecular structure. Over longer time and length scales, these primary micellar units entangle to form a three-dimensional network that immobilizes the oil, giving the grease its semi-solid consistency. researchgate.netresearchgate.net MD simulations can thus provide a bottom-up understanding of how the molecular structure of this compound leads to the macroscopic rheological properties of the bulk material.

Solvation Structure and Aggregation Behavior

The solvation and aggregation of lithium salts are critical to understanding their chemical reactivity and physical properties. Computational studies on related lithium compounds reveal a complex interplay between the lithium cation, the carboxylate anion, and the solvent medium.

Solvation Structure: In a solvent, the lithium ion (Li⁺) acts as a Lewis acid, coordinating with solvent molecules or the carboxylate group of the linoleate anion. The nature of the solvent dictates the structure of the primary solvation shell. In polar aprotic solvents common in organometallic chemistry, such as ethers (e.g., diethyl ether, tetrahydrofuran (B95107) or THF), the solvent molecules compete with the carboxylate oxygen atoms to coordinate with the Li⁺ ion. nih.gov DFT and MD simulations on various lithium-based electrolyte systems show that the number of solvent molecules and anions in the first solvation shell around the Li⁺ ion is highly dependent on salt concentration and solvent type. arxiv.orgrsc.orgresearchgate.net For this compound, the primary interaction site is the negatively charged carboxylate head, which forms a contact ion pair (CIP) with the Li⁺ ion. The long, nonpolar hydrocarbon tail would then be solvated by nonpolar or weakly polar organic solvents.

Aggregation Behavior: In the absence of strongly coordinating solvents or in nonpolar media, lithium salts of organic acids tend to form aggregates to stabilize the charge of the metal cation. Computational quantum chemistry has been effectively used to investigate the structures and energetics of these aggregates for compounds like lithium carbamates and enolates. nih.govlongdom.org These studies show that monomers, dimers, and even larger aggregates like tetramers can coexist, with the specific state depending on steric hindrance and the solvent. longdom.org

For this compound, aggregation is expected to be a dominant feature. The fundamental unit is the ion pair between the lithium cation and the linoleate anion. These ion pairs can aggregate into dimers or higher-order structures. In these aggregates, the lithium ions and carboxylate oxygens would likely form a core, with the nonpolar C18 hydrocarbon tails extending outwards. This is the foundational principle behind the formation of the fibrous networks that give lithium soaps their thickening properties in lubricating greases. youtube.comnlgi.org

Computational studies on sterically hindered lithium carbamates have quantified the energy changes associated with aggregation. While data for lithium linoleate is not available, these results provide a model for the influence of the solvent on the aggregation process. Solvation generally reduces the energy released upon aggregation because the solvent molecules must be displaced from the lithium ion's coordination sphere. nih.gov

Table 1: Calculated Dimerization Energies for an Analogous Lithium Carbamate System in Gas Phase and Solution (Illustrative Data)
SystemMediumDimerization Energy (kcal/mol)Reference
LiCHPhOCON(CH3)2 + LiCHPhOCON(CH3)2Gas Phase-44.1 longdom.org
Li(ether)2CHPhOCON(CH3)2 + Li(ether)2CHPhOCON(CH3)2Diethyl Ether+5.4 longdom.org
Li(THF)2CHPhOCON(CH3)2 + Li(THF)2CHPhOCON(CH3)2THF+6.2 longdom.org

This table illustrates how computational chemistry can predict the stability of aggregates. The negative value in the gas phase indicates that dimerization is highly favorable. In contrast, the positive values in ether and THF solutions show that for this specific sterically hindered system, the solvated monomers are more stable than the dimer, highlighting the crucial role of the solvent. longdom.org

Application of Quantum Chemical Methods for Reaction Pathway Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine activation barriers, assess the feasibility of different mechanisms, and understand the origins of chemical selectivity. nih.govacs.org

While specific DFT studies on the reaction pathways of this compound are not readily found, the methodology can be applied to understand its potential reactions, such as thermal decomposition or oxidation. The (9Z,12Z)-octadeca-9,12-dienoate (linoleate) portion of the molecule contains two cis double bonds with a bis-allylic methylene (B1212753) group (-CH=CH-CH₂ -CH=CH-), which is particularly susceptible to oxidation via hydrogen abstraction.

A hypothetical computational study on the oxidation of lithium linoleate would proceed as follows:

Model the Reactants: The initial structures of lithium linoleate and an oxidizing agent (e.g., an oxygen molecule or a radical species) would be geometrically optimized.

Propose Mechanistic Steps: A reaction pathway would be proposed. For instance, the abstraction of a hydrogen atom from the bis-allylic C11 position by a radical to form a resonance-stabilized pentadienyl radical.

Locate Transition States: For each elementary step, the transition state (the maximum energy point along the reaction coordinate) would be located and confirmed.

Reactive molecular dynamics simulations, which can incorporate quantum-mechanical activation barriers, represent another advanced technique to study complex processes like electrolyte decomposition over time. nih.govresearchgate.net Such an approach could be used to model the thermal degradation of lithium linoleate, predicting the initial bond-breaking events and subsequent decomposition products.

Table 2: Hypothetical DFT-Calculated Relative Energies for a Proposed Reaction Pathway (Illustrative Data)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsLithium Linoleate + Initiator Radical (R•)0.0
TS1Transition State for H-abstraction from C11+15.5
Intermediate 1Linoleate Radical + RH-5.2
TS2Transition State for O₂ addition to Radical+2.0
Intermediate 2Peroxyl Radical-25.0

This hypothetical table demonstrates the type of data generated from a quantum chemical study of a reaction pathway. The energies allow for the identification of the rate-determining step (the one with the highest activation barrier, TS1 in this case) and the thermodynamic favorability of each step.

Applications in Materials Science and Industrial Chemistry

Role as Polymerization Initiators and Catalytic Precursors

While organolithium compounds like n-butyllithium are widely recognized as potent initiators for anionic polymerization, the roles of lithium carboxylates such as lithium linoleate (B1235992) are more specialized. wikipedia.org These salts can function as catalysts or modifiers in specific polymerization reactions.

Lithium compounds are utilized as catalysts in various polymerization reactions, including ring-opening polymerization of cyclic esters and carbonates. rsc.org Lithium catalysts, such as lithium alkoxides, are noted for facilitating polymerization processes that are not prone to depolymerization, which is advantageous for achieving high molecular weight products in industrial production. alfachemic.com In the context of unsaturated fatty acids, lithium salts serve a distinct catalytic function. In processes involving the polymerization of mixtures of unsaturated fatty acids like linoleic and oleic acid, lithium salts can be employed as catalyst modifiers alongside unactivated clay catalysts. google.com Research has shown that when lithium hydroxide (B78521) or other lithium salts are used as a modifier, they can reduce the coloration of the final polymeric fatty acid product. google.com The typical proportion for such applications ranges from 0.5 to 6 milliequivalents per gram of the clay catalyst used. google.com

Furthermore, lithium salts can act as Lewis acids to initiate ring-opening polymerization reactions. mdpi.com For instance, lithium salts have been used as initiators for the polymerization of oxetane-based groups to form solid polymer electrolytes. mdpi.com This catalytic behavior is attributed to the nature of the lithium cation and its interaction with monomer units. mdpi.com

Formation of Lubricating Grease Thickener Systems

The most prominent industrial application of lithium salts of fatty acids, including lithium linoleate, is as thickeners in the manufacturing of lubricating greases. wikipedia.org These lithium soaps are dispersed in a base oil (typically mineral or synthetic) to form a stable, semi-solid gel structure. getredlist.competrocanadalubricants.com This structure holds the lubricating oil in place, releasing it under mechanical stress to lubricate moving parts. petrocanadalubricants.com Lithium soap-based greases account for a significant portion of the global grease market due to their versatility and robust performance characteristics. petrocanadalubricants.complantengineering.com

The production of lithium soap grease is a well-established, batch-wise chemical process known as saponification. plantengineering.comarcjournals.org While specific parameters may vary depending on the exact fatty acid and base oil used, the general manufacturing process follows a sequence of controlled heating, mixing, and cooling steps. dongsenlube.comdanalubes.com The process is critical as the same formulation can result in different grease properties if the manufacturing conditions are altered. dongsenlube.com

The typical intermittent production process can be summarized in the following stages:

Table 1: General Manufacturing Stages for Lithium Soap Grease

Stage Description Key Process Parameters

| 1. Saponification | A portion of the base oil is charged into a reactor kettle and heated. The fatty acid (e.g., linoleic acid) is added and melted. An aqueous slurry of lithium hydroxide is then slowly introduced to react with the fatty acid, forming the lithium soap in-situ. arcjournals.orgolezol.com This reaction is endothermic and requires heating. arcjournals.org | - Initial heating to 80-90°C (176-194°F). olezol.com

  • Slow addition of lithium hydroxide slurry over 20-30 minutes. olezol.com
  • Saponification reaction occurs at the oil/water interface. | | 2. Dehydration | After the saponification reaction is complete, the temperature is raised significantly to drive off the water that was introduced with the lithium hydroxide and produced during the reaction. google.com | - Temperature ramped up to around 200-210°C (392-410°F). olezol.comgoogle.com | | 3. Cooling & Gelling | The hot mixture of soap and base oil is cooled in a controlled manner. During this phase, the lithium soap fibers crystallize and form the three-dimensional grease structure that entraps the remaining base oil. dongsenlube.com Rapid cooling, sometimes using the remaining portion of base oil as a quenching agent, is often employed to achieve a fine soap fiber structure. google.com | - Controlled cooling from peak temperature. dongsenlube.com
  • Rapid "snap-chilling" can be used to cool the batch to 38-65°C within seconds. google.com | | 4. Homogenization | The cooled grease is subjected to high mechanical shear in a process called milling or homogenization. This step ensures a uniform, smooth texture and optimizes the dispersion of the thickener. dongsenlube.com | - Use of colloid mills or homogenizers. | | 5. Additive Incorporation & Finishing | Performance-enhancing additives (e.g., antioxidants, corrosion inhibitors, anti-wear agents) are blended into the grease. danalubes.com The final product is then deaerated (degassed) to remove any entrained air before packaging. dongsenlube.com | - Additives are typically mixed in during the cooling or homogenization stages. |
  • The choice of the fatty acid anion in the lithium soap thickener, such as the (9Z,12Z)-octadeca-9,12-dienoate group, significantly influences the final properties of the lubricating grease. rhenuslub.de The thickener type and concentration dictate key performance characteristics including consistency, thermal stability, water resistance, and mechanical stability. rhenuslub.demdpi.com

    The unsaturated nature of the linoleate anion, with its two double bonds, would yield different properties compared to greases made from saturated fatty acids like stearic acid or hydroxyl-containing acids like 12-hydroxystearic acid.

    Table 2: Influence of Lithium Soap Thickener on Grease Characteristics

    Characteristic Influence of Lithium Soap Thickener
    Thermal Stability & Dropping Point The thickener type is a primary determinant of the grease's dropping point—the temperature at which it becomes fluid enough to drip. Simple lithium soap greases typically have dropping points around 190-200°C (374-392°F). getredlist.com The structure of the fatty acid soap fibers and their interaction with the base oil define this thermal limit. nanotrun.com
    Water Resistance Lithium soaps offer good water resistance because they are not very soluble in water. nanotrun.com This allows the grease to maintain its structure and lubricating properties in the presence of moisture. nanotrun.com
    Mechanical & Shear Stability This refers to the grease's ability to maintain its consistency under mechanical stress. Lithium soaps form a network of entangled, twisted fibers, which provides excellent mechanical stability. nanotrun.com The specific fatty acid chain length and structure affect the density and strength of this fiber network. researchgate.net
    Consistency (NLGI Grade) The concentration of the thickener is adjusted to achieve the desired grease consistency, measured by the National Lubricating Grease Institute (NLGI) grade. lube-media.com The efficiency of the thickener (how much is needed to achieve a certain grade) depends on its chemical nature and its interaction with the base oil. lube-media.comulprospector.com
    Low-Temperature Properties While primarily dependent on the base oil, the thickener also plays a role. A study comparing greases made with different stearates in rapeseed oil found that lubricants with lithium stearate (B1226849) had a higher viscosity at low temperatures compared to those with calcium stearate. mdpi.com
    Oxidation Stability The presence of unsaturation in the fatty acid chain, as in lithium linoleate, can make the thickener more susceptible to oxidation, especially at higher temperatures. This can lead to degradation of the thickener structure. plantengineering.com Therefore, greases formulated with unsaturated soaps often require the addition of antioxidants to ensure a long service life. ulprospector.com

    Integration in Advanced Material Design and Functionalization

    Beyond its bulk use in lubricants, Lithium (9Z,12Z)-octadeca-9,12-dienoate and similar lithium salts are subjects of research for the functionalization and design of advanced materials. These applications leverage the compound's ability to be integrated into polymer matrices or to form functional thin films.

    The addition of lithium salts to polymers is a known method for modifying their physical properties. nih.gov Research on Poly(methyl methacrylate) (PMMA) has shown that adding various lithium salts can increase the material's glass transition temperature (Tg), an indicator of heat resistance. nih.gov The lithium salts can form aggregates that act as fillers or create ionic cross-links between polymer chains, thereby altering the bulk properties of the material. nih.gov The incorporation of a molecule like lithium linoleate could introduce both ionic interactions via the lithium cation and modify plasticity due to the long, flexible hydrocarbon tail.

    Furthermore, the principles of using lithium salts of fatty acids extend to the functionalization of surfaces and nanoparticles. For instance, lithium stearate is used as a lubricant and stabilizer in the plastics industry for materials like nylon and PVC. ebrary.net The functionalization of surfaces can be a critical step in creating advanced materials for applications like improved batteries, where coatings on lithium metal anodes are used to suppress dendrite formation. researchgate.nettechnologypublisher.com Similarly, the functionalization of nanoparticles with coatings, such as those derived from silanization, is used to ensure colloidal stability and introduce reactive groups for biomedical applications. nih.gov A compound like lithium linoleate could potentially be used to create lipophilic (oil-attracting) or self-assembling layers on various substrates, forming functional thin films. americanelements.com

    Coordination Chemistry of Lithium 9z,12z Octadeca 9,12 Dienoate

    Formation of Coordination Complexes with Metal Centers

    The generation of coordination complexes using lithium linoleate (B1235992) as a starting material predominantly occurs through ion-exchange reactions, also known as salt metathesis. wikipedia.org In this common and straightforward synthetic approach, lithium linoleate is dissolved in a suitable solvent and reacted with a salt of a different metal, often a transition metal.

    The general reaction can be represented as:

    n Li(C₁₇H₃₁COO) + MXₙ → M(C₁₇H₃₁COO)ₙ + n LiX

    Where:

    Li(C₁₇H₃₁COO) is Lithium (9Z,12Z)-octadeca-9,12-dienoate.

    M represents a metal center (e.g., a transition metal like Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺).

    X is the counter-anion from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻).

    M(C₁₇H₃₁COO)ₙ is the resulting metal-linoleate complex.

    LiX is the lithium salt byproduct.

    The driving force for this reaction is often the formation of an insoluble metal-linoleate complex (a metal soap) that precipitates from the solution, or the formation of a highly stable and soluble lithium salt like lithium chloride, which can be easily separated. cambridge.orgprinceton.edu The choice of solvent is crucial and depends on the solubility of the reactants. Alcohols or aqueous-alcoholic mixtures are frequently employed. This method allows for the synthesis of a wide array of metal carboxylate complexes where the long alkyl chain of the linoleate ligand imparts specific properties, such as solubility in nonpolar solvents. wikipedia.org

    Structural Characteristics of Lithium-Linoleate Complexes

    The structural elucidation of the coordination complexes formed from the linoleate ligand is critical for understanding their properties. Since lithium linoleate primarily acts as a ligand source, the focus is on the characterization of the resulting metal-linoleate complexes. A variety of analytical techniques are employed for this purpose.

    Spectroscopic Methods: Spectroscopy offers invaluable insight into the coordination environment of the metal and the behavior of the ligand.

    Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is extensively used to confirm the coordination of the linoleate's carboxylate group to the metal ion. The key diagnostic markers are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are highly sensitive to the coordination mode of the carboxylate. oup.comnih.govnih.gov911metallurgist.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: While the presence of paramagnetic metal centers can complicate NMR analysis, for diamagnetic complexes, NMR (¹H and ¹³C) is a powerful tool. It provides detailed information about the structure and conformation of the linoleate ligand's hydrocarbon chain within the complex. nih.govmdpi.comresearchgate.netchemicalbook.com In the context of lithium-containing frameworks, solid-state ⁶Li NMR can be used to probe the local environment and coordination of the lithium ions. researchgate.net

    The following table summarizes the primary techniques used for characterization:

    Analytical TechniqueInformation ObtainedSpecific Application Example
    Single-Crystal X-Ray Diffraction Precise 3D structure, bond lengths/angles, coordination geometry. researchgate.netDetermining the structure of lithium-based MOFs with dicarboxylate linkers. researchgate.netacs.org
    X-Ray Powder Diffraction (XRPD) Phase identification, lattice parameters, crystallinity. springernature.comCharacterizing and distinguishing powdered metal soaps like zinc linoleate. cambridge.org
    FTIR Spectroscopy Confirmation of coordination, determination of carboxylate binding mode (monodentate, bidentate, bridging). oup.comresearchgate.netAnalyzing the shift in COO⁻ stretching frequencies upon complexation. nih.govnih.gov
    NMR Spectroscopy Structure of the organic ligand, dynamic processes in solution. mdpi.comrsc.orgStudying the structure of the linoleate ligand in diamagnetic complexes. nih.govresearchgate.net
    Solid-State ⁶Li NMR Local environment and coordination number of lithium ions. researchgate.netProbing bond rearrangement around lithium centers in desolvated Li-MOFs. researchgate.net

    Ligand Behavior and Chelation Modes in Metal Coordination

    The linoleate anion, [CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇COO]⁻, functions as a ligand by donating electron pairs from its carboxylate group to a metal center, acting as a Lewis base. libretexts.orgchemguide.co.uk The carboxylate group (RCOO⁻) is a versatile coordinating agent and can bind to metal ions in several distinct modes, which influences the structure and stability of the resulting complex. wikipedia.orgresearchgate.net

    The primary coordination modes include:

    Monodentate: The carboxylate binds to the metal center through only one of its oxygen atoms. This mode is less common for simple carboxylates but can be enforced by steric hindrance or specific electronic factors. acs.orgpurdue.edu

    Bidentate Chelate: Both oxygen atoms of the same carboxylate ligand bind to the same metal center, forming a four-membered chelate ring. purdue.edupurechemistry.org This mode generally leads to more stable complexes due to the chelate effect.

    Bidentate Bridging: The carboxylate ligand bridges two different metal centers. This is a very common mode for metal carboxylates and is fundamental to the formation of coordination polymers. 911metallurgist.comresearchgate.net The bridging can occur in different conformations, such as syn-syn, syn-anti, and anti-anti.

    The coordination mode can be effectively probed using FTIR spectroscopy by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group, and comparing it to the value for the ionic lithium linoleate salt.

    Coordination ModeDescriptionFTIR (Δν = νₐₛ - νₛ) Indication
    Ionic No covalent interaction (e.g., in Li-linoleate).Reference Δν value.
    Monodentate One oxygen atom coordinates to the metal center. researchgate.netΔν is significantly larger than for the ionic form. researchgate.net
    Bidentate Chelate Both oxygen atoms coordinate to the same metal center. purdue.eduΔν is significantly smaller than for the ionic form. researchgate.net
    Bidentate Bridging Oxygen atoms coordinate to two different metal centers. researchgate.netΔν is typically similar to or slightly larger than the ionic form. 911metallurgist.comresearchgate.net

    The choice of coordination mode is influenced by several factors, including the size, charge, and electronic properties of the metal ion, the steric bulk of the ligand, and the presence of other competing ligands in the coordination sphere. acs.org

    Applications in Metal-Organic Frameworks and Coordination Polymers

    The ability of the linoleate ligand to bridge metal centers makes it a suitable building block, or "linker," for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net In this context, metal ions or metal clusters act as "nodes" that are connected in one, two, or three dimensions by the organic linoleate linkers. researchgate.netnih.gov

    While dicarboxylates and other polytopic linkers are more common for creating highly porous 3D MOFs, monofunctional linkers like linoleate can form 1D chain or 2D layered coordination polymers. wikipedia.orgresearchgate.netacs.org The long, flexible aliphatic chain of the linoleate ligand can influence the packing of these structures and impart properties such as hydrophobicity or processability.

    There is also significant interest in MOFs where the lithium ion itself is the structural metal node. researchgate.netresearchgate.net These frameworks are typically synthesized using polytopic carboxylate linkers (e.g., dicarboxylates or tricarboxylates) and a lithium salt under solvothermal conditions. acs.orgacs.org Such Li-based MOFs are investigated for a variety of applications, including as porous materials for gas storage and, more recently, as potential solid-state electrolytes or electrode materials for lithium-ion batteries. acs.orgrsc.orgrsc.org The porous and tunable structures of MOFs could facilitate efficient and selective lithium-ion transport. rsc.orgrsc.org The use of carboxylate linkers is central to this field, highlighting the relevance of the coordination chemistry of species like the linoleate anion. mit.edu

    Future Directions and Emerging Research Avenues

    Development of Sustainable Synthetic Routes

    The traditional synthesis of lithium soaps, including lithium (9Z,12Z)-octadeca-9,12-dienoate, typically involves the saponification of fats and oils with a lithium base like lithium hydroxide (B78521). wikipedia.org While effective, future research is increasingly focused on developing more sustainable and environmentally friendly synthetic pathways. This aligns with the broader principles of green chemistry, which prioritize waste prevention, high atom economy, and the use of renewable feedstocks. researchgate.net

    Key research directions include:

    Bio-based Feedstocks: Leveraging linoleic acid from renewable plant-based oils as a primary feedstock is a cornerstone of sustainability for this compound. Future work will likely focus on utilizing oils from non-food crops or waste cooking oils to minimize environmental impact and competition with food sources. researchgate.net

    Eco-Friendly Solvents and Catalysts: Research is exploring the replacement of traditional organic solvents with greener alternatives, such as water or bio-derived solvents, to reduce volatile organic compound (VOC) emissions. researchgate.net Furthermore, the development of novel, more efficient catalysts could lower the energy requirements of the saponification process. alfachemic.com

    Process Intensification: Adopting continuous processing over traditional batch manufacturing can lead to significant reductions in energy consumption, solvent use, and waste generation. wikipedia.orgmdpi.com A process developed at Stanford University for ammonia (B1221849) synthesis using a lithium cycle highlights an innovative, stepwise approach that could inspire new, efficient methods for producing lithium compounds. ammoniaenergy.org This strategy separates reaction steps to circumvent competing side reactions, a concept potentially applicable to the synthesis of high-purity lithium soaps. ammoniaenergy.org

    Circular Economy Approaches: Integrating the synthesis of this compound into a circular economy model is a significant long-term goal. This could involve recycling lithium from end-of-life products, such as lithium-ion batteries, to create the necessary lithium hydroxide or carbonate for saponification. mdpi.comresearchgate.net

    A comparative table of traditional versus sustainable synthetic approaches is presented below.

    FeatureTraditional SynthesisSustainable Future Synthesis
    Lithium Source Mined Lithium Hydroxide/CarbonateRecycled Lithium from Batteries mdpi.comresearchgate.net
    Fatty Acid Source Refined Vegetable OilsWaste Cooking Oils, Non-food Crops researchgate.net
    Solvent System Petroleum-based Organic SolventsWater, Bio-solvents, Supercritical CO₂
    Process Type Batch Processing youtube.comContinuous Flow Chemistry wikipedia.org
    Energy Input High-temperature heating google.comLower temperatures via advanced catalysis alfachemic.com
    Waste Output Higher solvent and energy wasteMinimized waste, potential for closed-loop systems researchgate.net

    Advanced In-Situ Spectroscopic Monitoring of Chemical Processes

    To improve the efficiency, consistency, and quality of this compound production, researchers are turning to Process Analytical Technology (PAT). wikipedia.orgbruker.com PAT is a framework for designing, analyzing, and controlling manufacturing processes through the real-time measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.comthermofisher.com This data-driven approach moves away from fixed, recipe-based production to a more dynamic and controlled method. wikipedia.orgyoutube.com

    For the synthesis of lithium soaps, in-situ (in the reaction vessel) spectroscopic tools are central to PAT implementation:

    FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time monitoring of the saponification reaction. By tracking the disappearance of the fatty acid's carboxylic acid peak and the appearance of the carboxylate salt peak, the reaction kinetics and endpoint can be determined with high precision. This eliminates the need for offline sampling and analysis, reducing batch cycle times and preventing over-processing. mt.comthermofisher.com

    Mass Spectrometry: In continuous or off-gas analysis, process mass spectrometry can monitor the composition of gases, which can be useful in processes where volatile byproducts are formed or where the reaction is conducted under a specific atmosphere. thermofisher.com

    The benefits of integrating these technologies include enhanced process understanding, improved product quality and consistency, and reduced manufacturing costs and waste. mt.com

    Spectroscopic ToolInformation GainedAdvantage in Synthesis
    In-Situ FTIR Real-time concentration of reactants (linoleic acid) and product (lithium linoleate)Precise control over reaction endpoint, improved batch-to-batch consistency. mt.com
    In-Situ Raman Monitoring of molecular structure changes, including crystallinity and polymorphism.Provides insights into the formation of the soap's thickener structure in grease manufacturing. thermofisher.com
    Process Mass Spec Analysis of off-gas composition.Monitors for potential side reactions or process deviations in real-time. thermofisher.com

    Integration of Computational Methods for Predictive Material Design

    The development of new materials, such as advanced lubricating greases formulated with this compound, has traditionally relied on extensive, time-consuming, and often costly trial-and-error experimentation. mdpi.com The integration of computational methods, including molecular modeling, machine learning (ML), and artificial intelligence (AI), is revolutionizing this process by enabling predictive material design. stle.orgmit.edu

    Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the behavior of lithium linoleate (B1235992) molecules at the atomic level. This can provide fundamental insights into how these soap molecules arrange themselves to form the fibrous thickener network that gives grease its structure. youtube.com By simulating the interactions between the polar lithium head, the non-polar hydrocarbon tail, and the base oil molecules, scientists can predict how changes in the chemical structure will affect macroscopic properties like shear stability and temperature resistance. youtube.comresearchgate.net

    Machine Learning (ML) and AI: ML algorithms can be trained on large datasets from past experiments to predict the properties of new formulations. mdpi.commit.edu By inputting the desired characteristics—such as a specific dropping point, viscosity, or load-bearing capacity—these models can suggest optimal compositions of base oil, thickener (lithium linoleate), and additives. This accelerates the development cycle and reduces the number of physical experiments required. mdpi.comstle.org

    These computational tools are crucial for designing "fit-for-purpose" materials, moving beyond multipurpose greases to highly specialized formulations tailored for specific applications. stle.orgmit.edu

    Exploration of Novel Catalytic and Material Science Applications

    While the primary application of lithium soaps is in lubricating greases, the unique chemical structure of this compound opens avenues for other advanced applications. wikipedia.org

    Catalysis: Lithium compounds are known to act as catalysts in various chemical reactions, including polymerization and transesterification. alfachemic.com The lithium cation in lithium linoleate could potentially catalyze reactions, while the long, unsaturated fatty acid chain could provide a unique reaction environment or act as a phase transfer agent. Research could explore its use in synthesizing specialty polymers or in green chemistry applications. alfachemic.com For instance, supported lithium catalysts have shown promise in the isomerization of propylene (B89431) oxide. alfachemic.com

    Advanced Materials: The self-assembling nature of soap molecules makes them interesting building blocks for nanomaterials. Research is underway to see how molecules like lithium linoleate can be used as templates or structure-directing agents in the synthesis of nanostructured materials. elsevierpure.com For example, cellulosic materials have been used as templates for the synthesis of nanostructured lithium-containing solid electrolytes for batteries. elsevierpure.com

    Smart Lubricants: There is growing interest in "smart" materials that respond to external stimuli. Composite greases incorporating materials that change their rheological properties in response to a magnetic field (magnetorheological greases) have been developed using lithium stearate (B1226849). mdpi.com Future research could investigate the incorporation of responsive moieties into the linoleate structure itself, creating lubricants whose properties can be actively controlled.

    Energy Storage: Although a different class of material, the study of lithium salts is paramount in battery technology. researchgate.netrsc.org While lithium linoleate itself is not a primary candidate for an electrolyte, understanding its synthesis and properties contributes to the broader knowledge base of lithium chemistry, which is critical for developing next-generation batteries. researchgate.net

    Understanding Interfacial Chemistry and Surface Interactions

    The performance of this compound, particularly in lubrication, is fundamentally governed by its behavior at interfaces—specifically, the interface between the lubricating grease and the metal surfaces it protects. youtube.com

    The molecule possesses a dual nature:

    Polar Head: The lithium carboxylate group ([Li+][-OOC-]) is ionic and has a strong affinity for metal surfaces. youtube.com

    Non-polar Tail: The long C18 hydrocarbon chain is non-polar and interacts readily with the base oil of a grease. youtube.com

    This amphiphilic character drives the formation of adsorbed layers on metal surfaces. Future research aims to gain a more precise understanding of these surface films.

    Surface Adsorption and Film Formation: The lithium linoleate molecules can form tightly packed monolayers or more complex structures on a metal surface. researchgate.net These films act as a protective barrier, preventing direct metal-to-metal contact and reducing friction and wear. Understanding how the double bonds in the linoleate tail affect the packing and stability of this film is a key area of investigation. researchgate.net

    Competition with Additives: Lubricating greases contain various performance-enhancing additives (e.g., anti-wear, extreme pressure). youtube.com The polar lithium soap thickener can compete with these polar additives for access to the metal surface. youtube.com Advanced surface-sensitive analytical techniques can help elucidate these competitive interactions, leading to the design of more effective and synergistic formulations.

    Influence on Corrosion: The adsorbed layer of lithium linoleate can also provide a barrier against moisture, offering corrosion resistance. wikipedia.orgpatsnap.com Research into the density and integrity of this film is crucial for developing greases with enhanced protective properties.

    A deeper theoretical and experimental understanding of these interfacial phenomena, using techniques like surface force apparatus and computational modeling, will enable the rational design of lubricants with superior performance and durability. researchgate.netnih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.